N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide
Description
This compound, with the molecular formula C₁₉H₂₁N₅O₃ and an average molecular weight of 367.409 g/mol, features a tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) linked to a propanamide backbone substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups . Its isomeric forms (1H- and 2H-tetrazole configurations) may exhibit distinct electronic and steric profiles, affecting biological interactions . The compound’s synthesis likely involves multi-step reactions, such as Ugi-azide or alkylation protocols common for tetrazole derivatives (e.g., methods in and ) .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-28-18-11-7-16(8-12-18)25-19(22-23-24-25)14-21-20(26)13-6-15-4-9-17(27-2)10-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHWSPNWZFMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile compound under acidic conditions. The ethoxyphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the introduction of functional groups, such as the tert-butoxycarbonyl group, into the compound. This method offers advantages in terms of scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations
Heterocyclic Core :
- The tetrazole ring in the target compound and its analog () offers high nitrogen content, which may improve hydrogen-bonding capacity compared to triazole -based compounds () . Tetrazoles are also metabolically stable, mimicking carboxylates in drug design .
- Triazole derivatives (e.g., ) often exhibit sulfur or thiol groups, enabling unique reactivity (e.g., nucleophilic substitution) .
Substituent Effects: Ethoxy vs. Fluorine vs. Ethoxy: The fluorophenyl analog () has higher electronegativity, which could enhance binding affinity to polar targets but reduce membrane permeability compared to the ethoxy variant .
Functional Groups :
- The propanamide linker in the target compound and its fluorophenyl analog () provides conformational flexibility, aiding in target engagement .
- Thiol -containing triazoles () may interact with cysteine residues in enzymes, a feature absent in tetrazole-based compounds .
Research Implications
- Tetrazole-based analogs (e.g., ) are explored for antimicrobial or antiviral activity due to their hydrogen-bonding capacity .
- Triazole-thiol derivatives () show promise in metal-organic frameworks or enzyme inhibition .
- Substituent optimization (e.g., ethoxy vs. methoxy) could fine-tune logP values for CNS penetration or renal clearance .
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by a tetrazole ring, which is known for its stability and versatility in biological interactions. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in antitumor and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| CAS Number | 1005305-93-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The tetrazole moiety can act as a bioisostere, mimicking biologically active molecules and modulating enzyme activity or receptor binding. This interaction can lead to significant biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.8 |
| MCF7 (Breast Cancer) | 12.5 |
| HT29 (Colon Cancer) | 10.2 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity in several models. For example:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Treatment Condition | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Compound Treatment | 500 | 300 |
This data indicates a strong potential for therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
-
Study on Anticancer Efficacy :
- A recent study evaluated the compound's effect on tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor volume compared to control groups after four weeks of treatment.
-
Safety Profile Assessment :
- Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal toxicity towards normal cells while effectively targeting cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
